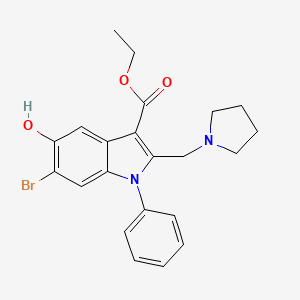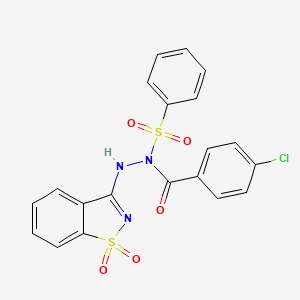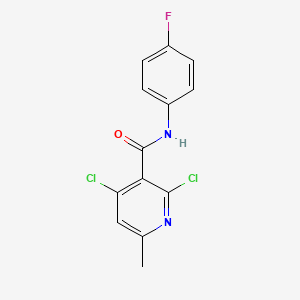![molecular formula C21H23ClN2O2 B11530752 N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide](/img/structure/B11530752.png)
N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylacetyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with cyclohexanecarboxylic acid to form an amide intermediate. This intermediate is then reacted with phenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide: Similar structure but with an amino group instead of a phenylacetyl group.
N-(3-Chlorophenyl)cyclohexanecarboxamide: Lacks the phenylacetyl group, making it less complex.
Phenylacetylcyclohexanecarboxamide: Lacks the chlorophenyl group, altering its chemical properties.
Uniqueness
N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide is unique due to the presence of both the chlorophenyl and phenylacetyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H23ClN2O2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-phenylacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H23ClN2O2/c22-17-10-7-11-18(15-17)23-20(26)21(12-5-2-6-13-21)24-19(25)14-16-8-3-1-4-9-16/h1,3-4,7-11,15H,2,5-6,12-14H2,(H,23,26)(H,24,25) |
InChI Key |
YEDKUQLMHLUQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11530672.png)

![4-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11530695.png)


![3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B11530714.png)
![benzyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate](/img/structure/B11530715.png)
![N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11530722.png)
![7-(tert-butyl)-2-[(2,5-dichlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11530728.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11530730.png)

![4-Methyl-2-[(pyridin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B11530740.png)
![N'-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11530745.png)
